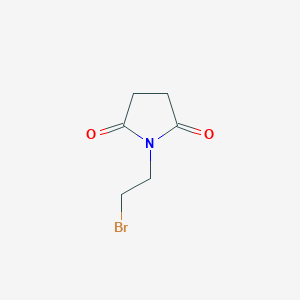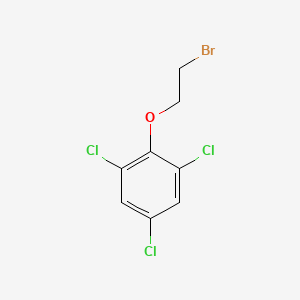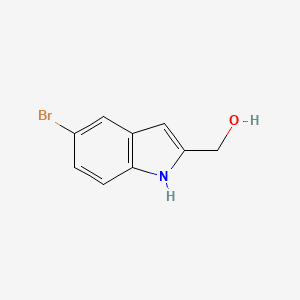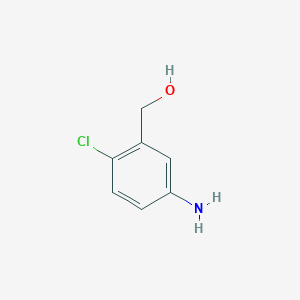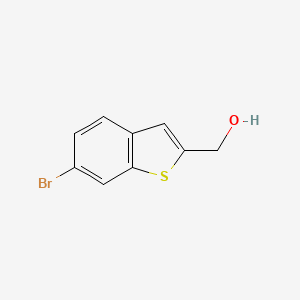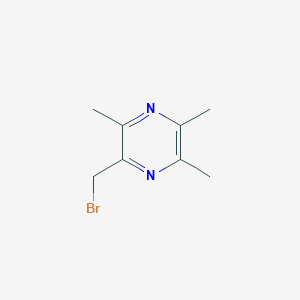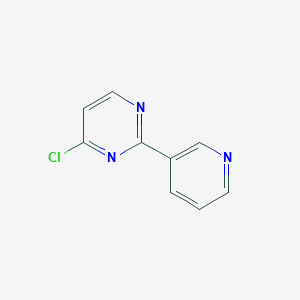
Destetrahydrofuranyl-4-hydroxybutanyl terazosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Destetrahydrofuranyl-4-hydroxybutanyl terazosin: is a synthetic compound that belongs to the class of alpha-1 adrenergic receptor antagonists. It is a derivative of terazosin, a drug commonly used to treat hypertension and benign prostatic hyperplasia . The compound has a molecular formula of C19H27N5O4 and a molecular weight of 389.4488 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of destetrahydrofuranyl-4-hydroxybutanyl terazosin involves multiple steps, starting from the basic structure of terazosinCommon reagents used in these reactions include sodium borohydride and various organic solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .
Chemical Reactions Analysis
Types of Reactions: Destetrahydrofuranyl-4-hydroxybutanyl terazosin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Scientific Research Applications
Chemistry: In chemistry, destetrahydrofuranyl-4-hydroxybutanyl terazosin is used as a model compound for studying the behavior of alpha-1 adrenergic receptor antagonists. It is also used in the development of new synthetic routes and reaction mechanisms .
Biology: In biology, the compound is used to study the effects of alpha-1 adrenergic receptor antagonists on cellular processes. It is also used in research on the treatment of hypertension and benign prostatic hyperplasia .
Medicine: In medicine, this compound is used in the development of new drugs for the treatment of hypertension and benign prostatic hyperplasia. It is also used in clinical trials to evaluate the efficacy and safety of these drugs .
Industry: In industry, the compound is used in the production of pharmaceuticals. It is also used in the development of new industrial processes for the synthesis of alpha-1 adrenergic receptor antagonists.
Mechanism of Action
Molecular Targets and Pathways: Destetrahydrofuranyl-4-hydroxybutanyl terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This action results in the relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow . The compound does not differentiate between the subtypes of alpha-1 adrenergic receptors, making it effective in a broad range of applications .
Comparison with Similar Compounds
Terazosin: The parent compound, used for treating hypertension and benign prostatic hyperplasia.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with similar applications.
Prazosin: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Destetrahydrofuranyl-4-hydroxybutanyl terazosin is unique due to the presence of the destetrahydrofuranyl and hydroxybutanyl groups, which may enhance its pharmacological properties and efficacy compared to its parent compound and other similar drugs .
Properties
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUCXOWQJCTZNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109678-71-9 |
Source


|
| Record name | Destetrahydrofuranyl-4-hydroxybutanyl terazosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109678719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESTETRAHYDROFURANYL-4-HYDROXYBUTANYL TERAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4963R0DEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




